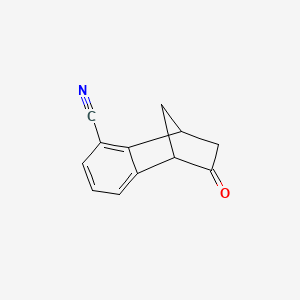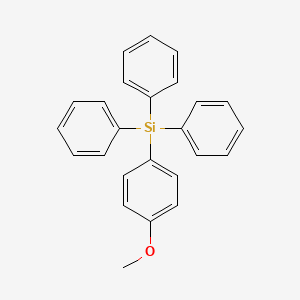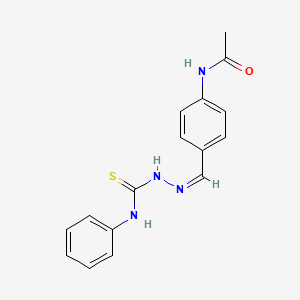
1-(4-Acetamidobenzylidene)-4-phenyl-3-thiosemicarrbazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Acetamidobenzylidene)-4-phenyl-3-thiosemicarrbazide is a complex organic compound with the molecular formula C16H16N4O2S
Preparation Methods
The synthesis of 1-(4-Acetamidobenzylidene)-4-phenyl-3-thiosemicarrbazide typically involves the condensation reaction between 4-acetamidobenzaldehyde and 4-phenyl-3-thiosemicarbazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The product is then purified through recrystallization to obtain the desired compound in high purity .
Chemical Reactions Analysis
1-(4-Acetamidobenzylidene)-4-phenyl-3-thiosemicarrbazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylidene position, using reagents such as halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(4-Acetamidobenzylidene)-4-phenyl-3-thiosemicarrbazide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial and antifungal agent in preliminary studies.
Industry: While not widely used industrially, it serves as a model compound in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(4-Acetamidobenzylidene)-4-phenyl-3-thiosemicarrbazide involves its interaction with specific molecular targets. For instance, its anticancer activity is attributed to its ability to inhibit tyrosine phosphorylation of p185neu, a protein involved in cell proliferation and transformation. This inhibition disrupts the signaling pathways essential for cancer cell growth and metastasis .
Comparison with Similar Compounds
1-(4-Acetamidobenzylidene)-4-phenyl-3-thiosemicarrbazide can be compared with other similar compounds such as:
2-(4-Acetamidobenzylidene)-1-tetralone: This compound shares a similar benzylidene structure but differs in its core framework, leading to different chemical properties and applications.
1-(4-Acetamidobenzylidene)-4-phenylsemicarbazide: Another closely related compound, differing by the presence of a semicarbazide group instead of a thiosemicarbazide group, which affects its reactivity and biological activity.
The uniqueness of this compound lies in its thiosemicarbazide moiety, which imparts distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
74959-60-7 |
|---|---|
Molecular Formula |
C16H16N4OS |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
N-[4-[(Z)-(phenylcarbamothioylhydrazinylidene)methyl]phenyl]acetamide |
InChI |
InChI=1S/C16H16N4OS/c1-12(21)18-15-9-7-13(8-10-15)11-17-20-16(22)19-14-5-3-2-4-6-14/h2-11H,1H3,(H,18,21)(H2,19,20,22)/b17-11- |
InChI Key |
NKEZWLLPILNVMR-BOPFTXTBSA-N |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)/C=N\NC(=S)NC2=CC=CC=C2 |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C=NNC(=S)NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





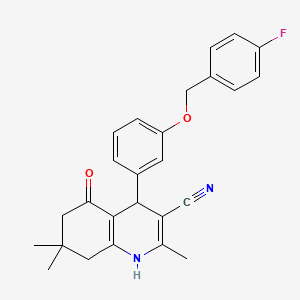
![19-(2-Propen-1-yloxy)-18,14-metheno-14H-dibenzo[f,m][1,3,5]trioxacyclotetradecin](/img/structure/B11947892.png)
![tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15,16-dicarboxylic acid](/img/structure/B11947894.png)

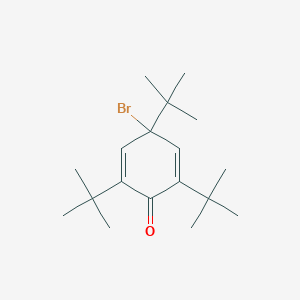
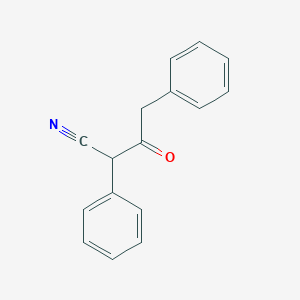
![1-Bromobenzo[ghi]perylene](/img/structure/B11947921.png)
![(2E)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-1-phenyl-2-propen-1-one](/img/structure/B11947922.png)

